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Compound of Interest

Compound Name: Methyl 4-bromocrotonate

Cat. No.: B106362

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: Methyl 4-bromocrotonate, a bifunctional molecule featuring both an a,[3-
unsaturated ester and a reactive allylic bromide, has emerged as a highly versatile and
valuable building block in modern organic synthesis. Its unique electronic and steric properties
allow it to participate in a wide array of chemical transformations, making it a key intermediate
in the construction of complex molecular architectures. This technical guide provides a
comprehensive overview of the role of methyl 4-bromocrotonate in synthetic chemistry, with a
particular focus on its applications in the development of pharmaceutical agents. Detailed
experimental protocols for its key reactions, quantitative data summaries, and diagrammatic
representations of reaction pathways are presented to equip researchers with the practical
knowledge required to effectively utilize this important synthetic tool.

Physicochemical Properties and Spectroscopic
Data

Methyl 4-bromocrotonate is a clear to slightly yellow liquid with a molecular formula of
CsH7BrO2 and a molecular weight of 179.01 g/mol .[1] It is soluble in common organic solvents
such as dichloromethane, chloroform, and ethanol.[1] Due to its reactivity, it is typically stored
at refrigerated temperatures (2-8 °C) to prevent decomposition.[1]

Table 1: Physicochemical Properties of Methyl 4-bromocrotonate

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b106362?utm_src=pdf-interest
https://www.benchchem.com/product/b106362?utm_src=pdf-body
https://www.benchchem.com/product/b106362?utm_src=pdf-body
https://www.benchchem.com/product/b106362?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7643163/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7643163/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7643163/
https://www.benchchem.com/product/b106362?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b106362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
CAS Number 1117-71-1 [1]
Molecular Formula CsH7BrO: [1]
Molecular Weight 179.01 g/mol [1]
Appearance Clear to slightly yellow liquid [1]
Boiling Point 83-85 °C at 13 mmHg [1]
Density 1.522 g/mL at 25 °C [1]
Refractive Index (n20/D) 1.501 [1]

Table 2: Spectroscopic Data for Methyl 4-bromocrotonate

Spectroscopic Data Values

7.00 (dt, J=15.3, 7.3 Hz, 1H), 6.05 (dt, J=15.3,

IH NMR (CDCls, 500 MHz) & (ppm) 1.2 Hz, 1H), 4.02 (dd, J=7.3, 1.2 Hz, 2H), 3.76
(s, 3H)
13C NMR (CDCls, 125 MHz) & (ppm) 165.8, 142.5, 124.2, 51.9, 30.1

Key Synthetic Applications and Reaction
Methodologies

Methyl 4-bromocrotonate serves as a versatile four-carbon building block, enabling the
introduction of a butenoate moiety into a target molecule. Its reactivity is characterized by the
electrophilic nature of both the C4 position (allylic bromide) and the (-carbon of the unsaturated
ester, allowing for a diverse range of transformations.

Nucleophilic Substitution Reactions: A Gateway to
Functionalized Molecules

The allylic bromide in methyl 4-bromocrotonate is susceptible to nucleophilic attack, providing
a straightforward method for carbon-heteroatom and carbon-carbon bond formation. This
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reaction is particularly valuable in the synthesis of pharmaceutical intermediates.

A prominent example is its use in the synthesis of the epidermal growth factor receptor (EGFR)
inhibitor, Dacomitinib. In this synthesis, methyl 4-bromocrotonate undergoes a nucleophilic
substitution reaction with piperidine to form (E)-methyl 4-(piperidin-1-yl)but-2-enoate, a key
intermediate.[2]

Experimental Protocol 1: Synthesis of (E)-methyl 4-(piperidin-1-yl)but-2-enoate

Materials: Methyl 4-bromocrotonate, piperidine, potassium carbonate, acetonitrile.

e Procedure: To a stirred solution of piperidine (1.2 equivalents) and potassium carbonate (1.5
equivalents) in acetonitrile at O °C, a solution of methyl 4-bromocrotonate (1.0 equivalent)
in acetonitrile is added dropwise over 30 minutes. The reaction mixture is stirred at this
temperature for 2 hours and then allowed to warm to room temperature and stirred for an
additional 4 hours. The reaction progress is monitored by TLC.

o Work-up and Purification: The reaction mixture is filtered, and the solvent is removed under
reduced pressure. The residue is dissolved in ethyl acetate and washed with water and
brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude
product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate
gradient) to afford (E)-methyl 4-(piperidin-1-yl)but-2-enoate.

o Expected Yield: 85-95%.

o Characterization Data for (E)-methyl 4-(piperidin-1-yl)but-2-enoate:

o

1H NMR (CDCls, 500 MHz) & (ppm): 6.85 (dt, J=15.6, 6.8 Hz, 1H), 5.90 (dt, J=15.6, 1.5 Hz,
1H), 3.72 (s, 3H), 3.08 (d, J=6.8 Hz, 2H), 2.40 (t, J=5.4 Hz, 4H), 1.60 (p, J=5.6 Hz, 4H),
1.45 (p, J=5.6 Hz, 2H).

[e]

13C NMR (CDCls, 125 MHz) & (ppm): 166.8, 145.2, 122.1, 60.9, 54.1, 51.5, 26.0, 24.2.

o

MS (ESI): m/z 184.13 [M+H]*.
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Caption: Nucleophilic substitution of methyl 4-bromocrotonate with piperidine.

Reformatsky Reaction: Formation of B-Hydroxy Esters

The Reformatsky reaction, involving the reaction of an a-haloester with a carbonyl compound in
the presence of zinc, can be extended to the vinylogous system of methyl 4-bromocrotonate.
This reaction provides access to y-hydroxy-a,B3-unsaturated esters or a-substituted-f3,y-
unsaturated esters, depending on the reaction conditions. The solvent and the nature of the
carbonyl compound play a crucial role in determining the regioselectivity of the attack of the
organozinc intermediate.

Experimental Protocol 2: Reformatsky Reaction with Benzaldehyde

o Materials: Methyl 4-bromocrotonate, benzaldehyde, activated zinc dust, anhydrous
tetrahydrofuran (THF), saturated aqueous ammonium chloride.

e Procedure: A flask containing activated zinc dust (1.5 equivalents) and anhydrous THF is
heated to reflux. A solution of methyl 4-bromocrotonate (1.0 equivalent) and benzaldehyde
(1.2 equivalents) in anhydrous THF is added dropwise to the refluxing suspension. After the
addition is complete, the mixture is refluxed for an additional 2 hours.

o Work-up and Purification: The reaction mixture is cooled to room temperature and quenched
by the slow addition of saturated aqueous ammonium chloride. The mixture is extracted with
diethyl ether. The combined organic layers are washed with brine, dried over anhydrous
magnesium sulfate, and concentrated. The crude product is purified by column
chromatography.
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o Expected Products: A mixture of y-addition (normal) and a-addition (abnormal) products may
be formed. The ratio is dependent on the specific reaction conditions.

o Characterization Data for the y-addition product (methyl 5-hydroxy-5-phenylpent-2-enoate):

o H NMR (CDCls, 400 MHZ) & (ppm): 7.25-7.40 (m, 5H), 6.95 (dt, J=15.6, 7.0 Hz, 1H), 5.90
(d, J=15.6 Hz, 1H), 4.80 (t, J=6.5 Hz, 1H), 3.70 (s, 3H), 2.50-2.65 (M, 2H).

o 13C NMR (CDCls, 100 MHz) & (ppm): 166.5, 147.0, 143.5, 128.6, 127.8, 125.8, 122.0,
72.5,51.6, 40.2.
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Click to download full resolution via product page

Caption: Reformatsky reaction of methyl 4-bromocrotonate with benzaldehyde.

Diels-Alder Reaction: [4+2] Cycloadditions

As an electron-deficient alkene, methyl 4-bromocrotonate can act as a dienophile in Diels-
Alder reactions. This [4+2] cycloaddition with a conjugated diene provides a powerful method
for the construction of six-membered rings with control over stereochemistry.

Experimental Protocol 3: Diels-Alder Reaction with Cyclopentadiene

o Materials: Methyl 4-bromocrotonate, freshly cracked cyclopentadiene, dichloromethane.
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e Procedure: To a solution of methyl 4-bromocrotonate (1.0 equivalent) in dichloromethane
at 0 °C is added freshly cracked cyclopentadiene (2.0 equivalents). The reaction mixture is
stirred at 0 °C for 1 hour and then at room temperature for 12 hours.

o Work-up and Purification: The solvent is removed under reduced pressure, and the excess
cyclopentadiene is removed by azeotropic distillation with methanol. The crude product, a
mixture of endo and exo isomers, is purified by column chromatography on silica gel.

o Expected Yield: 70-85%.

o Characterization Data for the major endo isomer (methyl 5-(bromomethyl)bicyclo[2.2.1]hept-
2-ene-6-carboxylate):

o 1H NMR (CDCls, 500 MHz) & (ppm): 6.20 (m, 2H), 3.70 (s, 3H), 3.50 (dd, J=9.5, 3.0 Hz,
1H), 3.30 (m, 1H), 3.15 (m, 1H), 2.90 (m, 1H), 1.50 (m, 2H).

o 13C NMR (CDClIs, 125 MHz) 6 (ppm): 172.5, 137.8, 135.5, 51.8, 49.5, 46.8, 45.2, 43.1,
38.5.

Methyl 4-bromocrotonate
(Dienophile)

Bicyclic Adduct
(endo/exo mixture)

[4+2] Cycloaddition

Cyclopentadiene
(Diene)

Click to download full resolution via product page

Caption: Diels-Alder reaction of methyl 4-bromocrotonate with cyclopentadiene.

Role in Drug Development and Future Outlook

The utility of methyl 4-bromocrotonate as a synthetic intermediate is particularly evident in
the field of drug development. Its ability to introduce a reactive "warhead" in the form of an a,3-
unsaturated ester makes it a valuable precursor for the synthesis of irreversible enzyme
inhibitors. The synthesis of Dacomitinib is a prime example of this application, where the
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butenoate moiety derived from methyl 4-bromocrotonate forms a covalent bond with a
cysteine residue in the active site of EGFR.[2]

The diverse reactivity of methyl 4-bromocrotonate opens up avenues for the synthesis of a
wide range of biologically active molecules. Its application in the construction of complex
natural products and other pharmaceutical agents is an active area of research. The
development of new catalytic and stereoselective methods for reactions involving this
intermediate will further expand its synthetic utility.

In conclusion, methyl 4-bromocrotonate is a powerful and versatile synthetic intermediate
with significant applications in organic and medicinal chemistry. Its ability to participate in a
variety of bond-forming reactions, coupled with its commercial availability, ensures its continued
importance as a key building block for the synthesis of complex molecules and novel
therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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